tert-butyl 4-(1-{[(tert-butoxy)carbonyl]amino}-2-oxoethyl)-1H-imidazole-1-carboxylate
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Overview
Description
tert-Butyl 4-(1-{[(tert-butoxy)carbonyl]amino}-2-oxoethyl)-1H-imidazole-1-carboxylate is a compound that belongs to the class of tert-butyl esters. This compound is often used in organic synthesis due to its stability and reactivity. It is particularly useful in peptide synthesis and as a protecting group for amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(1-{[(tert-butoxy)carbonyl]amino}-2-oxoethyl)-1H-imidazole-1-carboxylate typically involves the reaction of tert-butyl 4-(2-oxoethyl)-1H-imidazole-1-carboxylate with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow microreactor systems. This method allows for better control over reaction conditions and improves the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(1-{[(tert-butoxy)carbonyl]amino}-2-oxoethyl)-1H-imidazole-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted imidazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(1-{[(tert-butoxy)carbonyl]amino}-2-oxoethyl)-1H-imidazole-1-carboxylate is used as a building block in the synthesis of more complex molecules. It is particularly useful in the synthesis of peptides and other biologically active compounds .
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a substrate in various biochemical assays .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs targeting specific enzymes and receptors .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl 4-(1-{[(tert-butoxy)carbonyl]amino}-2-oxoethyl)-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include enzyme inhibition, receptor binding, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
What sets tert-butyl 4-(1-{[(tert-butoxy)carbonyl]amino}-2-oxoethyl)-1H-imidazole-1-carboxylate apart from similar compounds is its unique imidazole ring structure, which imparts specific reactivity and stability. This makes it particularly useful in peptide synthesis and as a protecting group for amines .
Properties
Molecular Formula |
C15H23N3O5 |
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Molecular Weight |
325.36 g/mol |
IUPAC Name |
tert-butyl 4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoethyl]imidazole-1-carboxylate |
InChI |
InChI=1S/C15H23N3O5/c1-14(2,3)22-12(20)17-11(8-19)10-7-18(9-16-10)13(21)23-15(4,5)6/h7-9,11H,1-6H3,(H,17,20) |
InChI Key |
OQRRNTQEMOEMOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C=O)C1=CN(C=N1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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